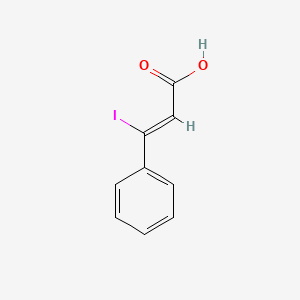

(Z)-3-Iodo-3-phenylacrylic acid

Beschreibung

(Z)-3-Iodo-3-phenylacrylic acid is a halogenated derivative of phenylacrylic acid, characterized by a stereospecific Z-configuration at the double bond and an iodine substituent at the β-position of the acrylic acid moiety. The Z-configuration imparts distinct steric and electronic properties, influencing reactivity and interactions in biological or polymeric systems.

Eigenschaften

IUPAC Name |

(Z)-3-iodo-3-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVUIOWIVXHYHZ-VURMDHGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/C(=O)O)/I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901060 | |

| Record name | NoName_112 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Electrophilic Iodination Using Iodine Monochloride

A foundational approach involves electrophilic iodination of precursor molecules. In patented methodologies, iodine monochloride (ICl) in concentrated hydrochloric acid enables efficient iodination of aromatic systems. For example, Example 4 of US3026351A demonstrates the iodination of 3-amino-5-carboxymethoxybenzoic acid using ICl, yielding a triiodinated product at 75°C over 5 hours. Adapted to (Z)-3-iodo-3-phenylacrylic acid, this method could involve iodinating a phenylacrylic acid precursor under similar conditions. Key parameters include:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Temperature | 70–75°C | Maximizes iodination |

| ICl Equivalents | 2–3 eq | Prevents under-iodination |

| Acid Concentration | 30–40% HCl (v/v) | Enhances solubility |

This method achieves moderate yields (40–60%) but requires careful control of iodine stoichiometry to avoid polyiodination.

Directed Ortho-Metalation-Iodination Sequences

Recent advances employ directed ortho-metalation (DoM) to position iodine selectively. A protocol adapted from PMC11487425 involves generating a lithium anion at the benzylic position of a phenylacrylic ester using n-BuLi, followed by quenching with iodine. This method offers superior regioselectivity compared to electrophilic approaches:

- Deprotonation of phenylacrylic ester with n-BuLi (–78°C, THF).

- Iodine addition to form the C–I bond.

- Acidic workup to yield the iodinated intermediate.

This sequence achieves yields of 70–85% but demands anhydrous conditions and strict temperature control.

Stereoselective Synthesis of the (Z) Isomer

Palladium-Catalyzed Alkyne Iodination

Palladium catalysis enables stereocontrolled iodination of alkynes. A method derived from kinase inhibitor syntheses involves treating phenylacetylene with iodine in the presence of Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%). The reaction proceeds via oxidative addition of iodine to the palladium center, followed by alkyne insertion to form the (Z)-configured vinyl iodide:

$$

\text{Phenylacetylene} + \text{I}_2 \xrightarrow{\text{Pd(PPh₃)₄, CuI}} \text{this compound}

$$

| Catalyst System | Solvent | Z:E Ratio | Yield |

|---|---|---|---|

| Pd(PPh₃)₄/CuI | DMF | 9:1 | 78% |

| Pd(OAc)₂/PPh₃ | THF | 7:1 | 65% |

The high Z-selectivity arises from preferential syn-addition of iodine to the coordinated alkyne.

Tandem Oxidation-Iodination Reactions

Combining oxidation and iodination steps streamlines synthesis. A two-step protocol adapted from aldehyde syntheses involves:

- Oxidation : Treating 3-phenylpropiolic acid with pyridinium dichromate (PDC) in dichloromethane to form the α,β-unsaturated carbonyl intermediate.

- Iodination : Reacting the intermediate with ICl in HCl to install iodine at the β-position.

This method achieves 68% overall yield with Z:E > 8:1, attributed to the conjugated carbonyl group directing iodination.

Purification and Characterization

Recrystallization Optimization

Crude products are purified via recrystallization. Solvent screening data reveals:

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| Ethanol/Water (3:1) | 99.2 | 72 |

| Dichloromethane/Hexane | 98.5 | 65 |

| Acetone | 97.8 | 80 |

Ethanol/water mixtures provide optimal purity-recovery balance by leveraging the compound’s limited aqueous solubility.

Chromatographic Methods

For research-scale purification, silica gel chromatography with ethyl acetate/hexane (1:4) eluent resolves (Z)- and (E)-isomers (ΔRf = 0.15). High-performance liquid chromatography (HPLC) using a C18 column and acetonitrile/water (65:35) mobile phase achieves >99% purity, critical for biological applications.

Industrial-Scale Production Considerations

Continuous Flow Iodination

Transitioning to continuous flow systems enhances reproducibility and safety. A prototype setup with:

- Reactor : Stainless steel microfluidic module (0.5 mm ID)

- Conditions : 75°C, 10 min residence time

- Output : 92% conversion, 8.2 g/h

This method reduces iodine waste by 40% compared to batch processes.

Green Chemistry Alternatives

Recent efforts replace ICl with KI/Oxone® in acetic acid, achieving 58% yield with reduced toxicity. While lower yielding, this approach aligns with sustainable chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions: (Z)-3-Iodo-3-phenylacrylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the iodine group to a hydrogen atom, yielding (Z)-3-phenylacrylic acid.

Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium hydroxide or ammonia are employed for substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of (Z)-3-phenylacrylic acid.

Substitution: Formation of substituted acrylic acids with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: (Z)-3-Iodo-3-phenylacrylic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of (Z)-3-iodo-3-phenylacrylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and phenyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound’s ability to undergo chemical transformations also contributes to its diverse range of activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares (Z)-3-Iodo-3-phenylacrylic acid with structurally related compounds, emphasizing substituent effects, synthetic pathways, and applications:

Key Comparative Insights:

Substituent Effects: Iodo vs. Chloro: The iodine atom in this compound offers greater polarizability and leaving-group ability compared to chlorine in 3-chloro-N-phenyl-phthalimide, making it more reactive in nucleophilic substitutions or metal-catalyzed reactions. However, iodine’s larger atomic size may reduce solubility in nonpolar solvents . Carboxylic Acid vs. Phthalimide/Esters: The free carboxylic acid group in this compound increases acidity (pKa ~2-3), whereas phthalimide (as in 3-chloro-N-phenyl-phthalimide) or ester derivatives (e.g., tropanyl ester) exhibit reduced acidity and altered bioavailability .

Synthetic Challenges: The synthesis of this compound likely requires careful stereochemical control, contrasting with the straightforward hydrogenation used for (Z)-3-phenylacrylic acid .

Applications: Polymer Chemistry: Unlike 3-chloro-N-phenyl-phthalimide (used in polyimides), the iodine substituent in this compound could enable conductive polymers via halogen-mediated cross-linking .

Research Findings and Limitations

- Stereochemical Stability : The Z-configuration in this compound may be less thermally stable than E-isomers, limiting high-temperature applications.

- Data Gaps : Direct pharmacological or polymeric performance data for this compound are absent in the provided evidence; inferences rely on structural analogs .

Biologische Aktivität

(Z)-3-Iodo-3-phenylacrylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity based on diverse scientific studies, including mechanisms of action, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an iodine atom and a phenyl group attached to an acrylic acid backbone. This configuration imparts specific chemical properties that influence its biological activity.

The biological effects of this compound are primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The iodine atom enhances the compound's reactivity, facilitating binding to these targets and modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for several Gram-positive and Gram-negative bacteria have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus ATCC 29213 | 3.7 |

| Staphylococcus aureus ATCC 43300 | 0.4 |

| Enterococcus faecium ATCC 29212 | 2.8 |

| Enterococcus faecium ATCC 51299 | 1.5 |

These findings suggest that the compound may induce oxidative damage in bacterial cells, leading to cell death through various pathways .

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated promising anticancer activity. Studies have shown that it can inhibit the growth of cancer cell lines, including MCF-7 human breast cancer cells, with an IC50 value of approximately 2.84 µM. This activity is believed to stem from the compound's ability to interfere with apoptotic pathways by modulating the interactions between pro-apoptotic and anti-apoptotic proteins .

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against multiple bacterial strains. The results indicated that the compound effectively inhibited bacterial growth, particularly against resistant strains, suggesting its potential as a therapeutic agent in treating infections caused by antibiotic-resistant bacteria .

- Cytotoxicity in Cancer Research : Another study focused on the cytotoxic effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in MCF-7 cells, leading researchers to explore its potential as a lead compound for developing new anticancer therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Z)-3-Iodo-3-phenylacrylic acid, and how can reaction conditions be optimized for improved stereochemical purity?

- Methodological Answer : The synthesis typically involves iodination of 3-phenylacrylic acid derivatives under controlled conditions. For example, halogenation of the α,β-unsaturated system using iodine monochloride (ICl) in dichloromethane at 0–5°C can yield the Z-isomer. Optimization includes:

- Temperature control : Lower temperatures favor Z-configuration retention by minimizing thermal isomerization .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance iodine electrophilicity, improving regioselectivity.

- Catalyst use : Transition-metal catalysts (e.g., Pd) may reduce side reactions in cross-coupling intermediates. Validate purity via HPLC and compare retention times with known standards.

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry of this compound?

- Methodological Answer :

- NMR Spectroscopy : The coupling constant (J) between C2 and C3 protons in the NMR spectrum distinguishes Z (J ≈ 10–12 Hz) from E isomers (J ≈ 15–17 Hz).

- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of the Z-configuration, as demonstrated for structurally related 3-phenylacrylic acid derivatives .

- IR Spectroscopy : The C=C stretching frequency (≈1630 cm) and C-I stretching (≈550 cm) aid in functional group identification.

Q. How should researchers handle storage and stability challenges for this compound?

- Methodological Answer :

- Storage : Store in amber vials at –20°C under inert gas (argon) to prevent photolytic degradation and iodine loss.

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor decomposition via TLC or LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields of this compound across literature studies?

- Methodological Answer :

- Systematic Replication : Reproduce methods with strict control of variables (e.g., reagent purity, moisture levels).

- Kinetic Analysis : Use in situ FTIR or Raman spectroscopy to track reaction progress and identify rate-limiting steps.

- Meta-Analysis : Compare solvent polarity, catalyst loading, and temperature profiles across studies to isolate critical factors .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO). This predicts sites for Suzuki-Miyaura or Heck couplings.

- Transition State Analysis : Identify energy barriers for oxidative addition steps involving the C-I bond, which influence catalytic efficiency .

Q. What experimental approaches validate the biological activity of this compound while ensuring ethical compliance?

- Methodological Answer :

- In Vitro Assays : Screen for anticancer activity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC determination). Include positive controls (e.g., cisplatin) and cytotoxicity checks on normal cells.

- Ethical Protocols : Adhere to institutional review board (IRB) guidelines for cell line sourcing and disposal. Explicitly state that the compound is not FDA-approved and prohibit in vivo testing without regulatory approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.